molecular formula C15H13Cl3F6N2O4 B2629804 N-[2-[(2,2,2-trichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide CAS No. 338404-74-3

N-[2-[(2,2,2-trichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Cat. No. B2629804
M. Wt: 505.62
InChI Key: XOBMOUJVSOFRSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[(2,2,2-trichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a useful research compound. Its molecular formula is C15H13Cl3F6N2O4 and its molecular weight is 505.62. The purity is usually 95%.
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Scientific Research Applications

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, including compounds with benzamide groups, have been extensively reviewed for their antitumor activities. Some of these compounds have advanced to preclinical testing stages, indicating a promising area for the development of new antitumor drugs. The structural characteristics of these compounds, including various substituents, play a significant role in their biological activities, highlighting the potential for compounds like the one to be explored in cancer research (M. Iradyan, N. Iradyan, F. Arsenyan, G. M. Stepanyan, 2009).

Antituberculosis Study of Organotin(IV) Complexes

Research on organotin(IV) complexes, including those with carboxylic acid derivatives, has shown significant antituberculosis activity. This work emphasizes the importance of ligand environment and the structural diversity of organotin moieties in biological activity. Such studies suggest that exploring the biological activities of complex organometallic compounds, potentially including those with benzamide structures, could lead to new therapeutic agents (Humaira Iqbal, Saqib Ali, S. Shahzadi, 2015).

Synthesis and Structural Properties of Novel Substituted Thiazolidinones

The synthesis and investigation of substituted thiazolidinones, through reactions involving various aldehydes and ketones, including chlorinated compounds, highlight the importance of novel synthetic routes in the development of compounds with potential pharmacological activities. Research in this area could provide insights into the synthetic feasibility and structural characterization of similar compounds (R. Issac, J. Tierney, 1996).

Occurrence and Behavior of Novel Brominated Flame Retardants

While not directly related to pharmaceutical applications, studies on the environmental occurrence and fate of novel brominated compounds, including flame retardants, underscore the importance of understanding the environmental impact and degradation pathways of chemically complex compounds. Such research may provide a foundation for assessing the stability and environmental behavior of related compounds (E. A. Zuiderveen, J. Slootweg, J. de Boer, 2020).

Metabolism of Halogenated Ethylenes

Research into the metabolism of chlorinated ethylenes, leading to various degradation products, is crucial for understanding the biotransformation and potential toxicity of halogenated organic compounds. This knowledge can be applied to predict the metabolic fate of structurally similar compounds, including those with complex halogenated benzamide structures (K. Leibman, E. Ortiz, 1977).

properties

IUPAC Name

N-[2-[(2,2,2-trichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl3F6N2O4/c16-15(17,18)12(28)26-4-3-25-11(27)9-5-8(29-6-13(19,20)21)1-2-10(9)30-7-14(22,23)24/h1-2,5H,3-4,6-7H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBMOUJVSOFRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NCCNC(=O)C(Cl)(Cl)Cl)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl3F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[(2,2,2-trichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide

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